3-((4-Aminophenyl)sulfonyl)propan-1-ol
Overview
Description
“3-((4-Aminophenyl)sulfonyl)propan-1-ol” is a chemical compound with the molecular formula C9H13NO3S . It has a molecular weight of 215.27 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanol backbone with a sulfonyl group attached to the third carbon. The sulfonyl group is further connected to a 4-aminophenyl group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a high GI absorption and is very soluble in water . Its Log Po/w values, which indicate its lipophilicity, range from 0.11 to 1.51 .Scientific Research Applications
Organic Synthesis and Catalysis Research indicates that compounds structurally related to "3-((4-Aminophenyl)sulfonyl)propan-1-ol" are valuable in organic synthesis, particularly in the stereocontrolled synthesis of complex molecules. For instance, the application of sulfonyl compounds in the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane showcases their utility in organic synthesis. This process involves lipase-mediated kinetic resolution and demonstrates the potential of sulfonyl compounds in facilitating selective reactions, crucial for the development of pharmaceuticals and fine chemicals (Shimizu, Sugiyama, & Fujisawa, 1996).
Medicinal Chemistry and Drug Development In medicinal chemistry, derivatives of sulfonyl compounds like "this compound" have been investigated for their potential as beta-adrenergic blocking agents. These compounds exhibit selective action on cardiac beta1 receptors, highlighting their importance in designing cardiovascular drugs (Tucker & Coope, 1978). Furthermore, sulfonyl compounds have been used in drug metabolism studies to prepare mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, showcasing their role in understanding drug action and toxicity (Zmijewski et al., 2006).
Material Science Sulfonyl compounds have also found applications in material science, particularly in the development of lanthanide-organic frameworks with potential for gas sorption, proton conductivity, and luminescent sensing. These materials demonstrate the versatility of sulfonyl-based compounds in creating functional materials for energy and environmental applications (Zhou et al., 2016).
Antimicrobial and Corrosion Inhibition Research into N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, structurally akin to "this compound," has demonstrated significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016). Additionally, tertiary amines derived from similar compounds have been studied for their role in inhibiting carbon steel corrosion, further showcasing the wide-ranging applicability of sulfonyl compounds in industrial applications (Gao, Liang, & Wang, 2007).
Mechanism of Action
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-(4-aminophenyl)sulfonylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPJPWFRYRFDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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